1-Bromothianthrene

説明

1-Bromophenanthrene (C₁₄H₉Br) is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). It serves as a critical intermediate in organic synthesis, particularly for preparing oxidized derivatives such as 1-bromophenanthrene-9,10-dione (). Its synthesis involves bromination of phenanthrene followed by oxidation using chromium(VI) oxide in glacial acetic acid, yielding a 60% isolated product (). Applications span materials science and pharmaceutical research due to its aromatic stability and reactivity.

特性

分子式 |

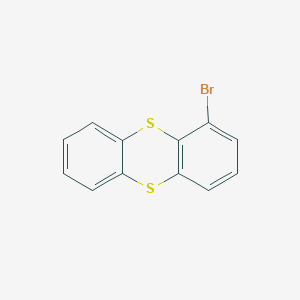

C12H7BrS2 |

|---|---|

分子量 |

295.2 g/mol |

IUPAC名 |

1-bromothianthrene |

InChI |

InChI=1S/C12H7BrS2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H |

InChIキー |

CIVIFDDMHOKBGH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)SC3=C(S2)C(=CC=C3)Br |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Brominated Aromatic Compounds

Structural and Physicochemical Properties

Key Observations :

- Aromatic vs. Aliphatic : 1-Bromophenanthrene and 1-Bromonaphthalene are aromatic, offering π-conjugation for electronic applications, whereas 1-Bromopentane is aliphatic, favoring nucleophilic substitution reactions.

- Reactivity : Brominated PAHs like 1-Bromophenanthrene undergo electrophilic substitution (e.g., oxidation to diones), while 1-Bromopentane participates in SN2 reactions due to its primary alkyl structure ().

1-Bromophenanthrene

- Procedure : Bromination of phenanthrene followed by oxidation with chromium(VI) oxide in acetic acid (60% yield) ().

- Applications: Precursor to phenanthrenequinones, which are studied for their optoelectronic properties.

1-Bromonaphthalene

- Synthesis : Direct bromination of naphthalene at the 1-position.

- Applications : Solvent in high-refractive-index applications and intermediate in organic synthesis ().

1,5-Dibromoanthracene

- Synthesis : Bromination of anthracene under controlled conditions.

- Applications : Key material in organic light-emitting diodes (OLEDs) due to its luminescent properties ().

1-Bromopentane

- Synthesis: Free-radical bromination of pentane or substitution of 1-pentanol with HBr.

- Applications : Alkylating agent in pharmaceutical synthesis ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。